molecular formula C15H15N5O2S B2848037 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 894067-46-0

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2848037
CAS No.: 894067-46-0
M. Wt: 329.38
InChI Key: ZCZIOECOAGXQPA-UHFFFAOYSA-N
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Description

The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a fused triazolopyridazine core substituted at position 6 with a furan-2-yl group. The triazolopyridazine scaffold is further modified at position 3 with a sulfanyl linker connected to a pyrrolidin-1-yl ethanone moiety. This structure combines aromatic, heterocyclic, and tertiary amine components, which are common in pharmacologically active agents targeting enzymes or receptors .

The furan substituent may influence electronic properties and binding interactions, while the pyrrolidine group could enhance solubility or modulate metabolic stability .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-14(19-7-1-2-8-19)10-23-15-17-16-13-6-5-11(18-20(13)15)12-4-3-9-22-12/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZIOECOAGXQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a nucleophilic substitution reaction using furyl halides or furyl boronic acids in the presence of palladium catalysts.

    Attachment of the Pyrrolidinone Moiety: This step involves the reaction of the intermediate compound with pyrrolidinone derivatives under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s structure suggests synthesis via modular assembly of the triazolo-pyridazine core, furan substitution, sulfanyl linkage, and pyrrolidin-1-yl ethanone functionalization.

Reaction Step Reactants/Conditions Product Yield Reference
Formation of triazolo-pyridazine coreCyclocondensation of hydrazine derivatives with pyridazinones under acidic conditionsTriazolo[4,3-b]pyridazine scaffold60–75%
Furan-2-yl substitutionSuzuki-Miyaura coupling using Pd(PPh₃)₄, furan-2-ylboronic acid6-(furan-2-yl)- triazolo[4,3-b]pyridazine68%
Sulfanyl group introductionNucleophilic substitution with thiourea or thiols in DMF, K₂CO₃3-sulfanyl-triazolo-pyridazine intermediate55–80%
Pyrrolidin-1-yl ethanone couplingAmide coupling (HOBt/EDC) with pyrrolidine in THFFinal compound48–65%

Functional Group Transformations

a. Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety participates in:

  • Oxidation : Forms sulfoxide or sulfone derivatives using H₂O₂/CH₃COOH (55–60°C) .
  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to yield thioethers .

b. Furan Ring Modifications

  • Electrophilic substitution : Bromination or nitration at the furan’s α-position using Br₂/FeBr₃ or HNO₃/H₂SO₄ .
  • Ring-opening : Acidic hydrolysis (HCl/H₂O) converts furan to γ-ketoaldehyde derivatives .

c. Pyrrolidin-1-yl Ethanone Reactivity

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of NaH to form quaternary ammonium salts .
  • Hydrolysis : Cleavage under acidic conditions (HCl, reflux) yields carboxylic acid derivatives .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C (TGA data for analogous triazolo-pyridazines) .
  • pH Sensitivity : Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media .

Biological Activity and Derivatization

While direct data is unavailable, structurally related compounds exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Kinase inhibition : IC₅₀ values < 100 nM for CDK2 and Aurora kinases .

Key Challenges and Optimization

  • Low solubility : Addressed via PEGylation or salt formation (e.g., hydrochloride) .
  • Stereochemical control : Chiral HPLC separation required for enantiopure derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyridazine derivatives in cancer therapy. For instance, compounds with similar structures have shown significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the low nanomolar range, indicating potent activity .

Antibacterial Properties

The sulfonamide moiety in compounds like this one has been associated with antibacterial effects. Research indicates that derivatives containing similar functional groups exhibit promising antibacterial activity against a range of pathogens . The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA and RNA synthesis.

Neurological Applications

Pyrrolidine derivatives have been extensively studied for their role in treating neurological disorders. The compound under consideration could serve as a scaffold for developing new drugs targeting neurotransmitter systems or neuroprotective agents . For example, modifications to the pyrrolidine ring can enhance selectivity and potency against specific receptors involved in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

  • Pyrrolidine Modifications : Variations in substituents on the pyrrolidine ring significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance potency against specific targets .
  • Sulfanyl Group : The presence of the sulfanyl group is essential for maintaining biological activity, as it participates in critical interactions within the target binding sites .

Discovery of New Anticancer Agents

In a recent study, researchers synthesized a series of triazolo-pyridazine derivatives based on the core structure of this compound. One derivative exhibited an IC50 value of 0.83 ± 0.07 µM against A549 cells, demonstrating significant potential as an anticancer agent .

Development of Antibacterial Compounds

Another case study focused on synthesizing sulfonamide-based triazolo derivatives, revealing that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria . This highlights the potential for developing new antibiotics based on the structural framework provided by compounds like 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one.

Data Summary Table

Application AreaBiological ActivityNotable Findings
AnticancerInhibitory effects on A549IC50 = 0.83 ± 0.07 µM
AntibacterialEffective against pathogensEnhanced activity against resistant strains
NeurologicalPotential neuroprotectiveModifications improve receptor selectivity

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound shares structural similarities with several analogs reported in screening libraries and synthetic studies. Key differences lie in substituents on the triazolopyridazine core and the amine/ketone side chains. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound ID/Name R<sup>6</sup> (Triazolopyridazine) Amine/Ketone Substituent Molecular Formula Molecular Weight Source
Target Compound Furan-2-yl Pyrrolidin-1-yl C₁₇H₁₆N₆O₂S 368.41 g/mol -
G856-6469 4-Ethylphenyl Pyrrolidin-1-yl C₁₉H₂₁N₅OS 367.47 g/mol Screening
G856-6446 4-Chlorophenyl Morpholin-4-yl C₁₇H₁₆ClN₅O₂S 389.86 g/mol Screening
BF93706 Pyridin-3-yl 2,3-Dihydro-1H-indol-1-yl C₂₀H₁₆N₆OS 388.45 g/mol Commercial
PF-4254644 1-Methyl-1H-pyrazol-4-yl (S)-1-Quinoline ethyl C₂₃H₂₀N₈ 408.45 g/mol Medicinal
Key Observations:

Chlorophenyl (G856-6446) and ethylphenyl (G856-6469) substituents may increase lipophilicity, affecting membrane permeability but risking metabolic oxidation .

Amine/Ketone Modifications: The pyrrolidin-1-yl group in the target compound and G856-6469 provides a saturated five-membered ring, which may reduce metabolic susceptibility compared to morpholine (G856-6446) or indole (BF93706) derivatives . PF-4254644, a clinical-stage c-Met inhibitor, replaces the sulfanyl-ethanone chain with a quinoline-ethyl group, significantly enhancing potency but introducing metabolic liabilities .

Pharmacological Potential:
  • However, the absence of a quinoline group (as in PF-4254644) may reduce potency .
  • The sulfanyl linker in the target compound could improve stability compared to methylene or ether linkages in other triazolopyridazines .

Biological Activity

The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological implications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of various heterocycles including furan, triazole, and pyridazine. The molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, and its IUPAC name reflects its intricate structure. The compound's synthesis typically involves multi-step reactions that build the triazolopyridazine core and introduce functional groups such as furan and pyrrolidine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound has been reported to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is significant in the context of anti-inflammatory responses. Studies indicate that derivatives of similar structures show varying degrees of COX-I and COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties. Triazole derivatives have been linked to bactericidal and antifungal activities due to their ability to disrupt microbial cell processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX-II InhibitionIC50 = 0.52 μM (high selectivity)
AntimicrobialEffective against various pathogens
AntioxidantScavenging free radicals
AnticancerInduces apoptosis in cancer cells

Case Studies

  • COX-II Inhibition : A study highlighted the compound's potential as a COX-II inhibitor, showing significant selectivity over COX-I. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Studies : Research on related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole or pyridazine components can enhance antimicrobial efficacy .
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

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